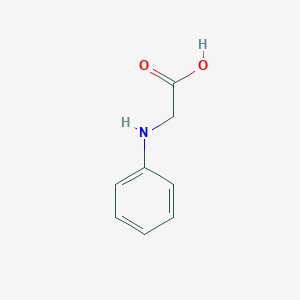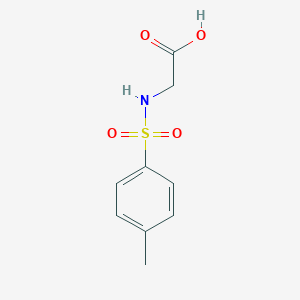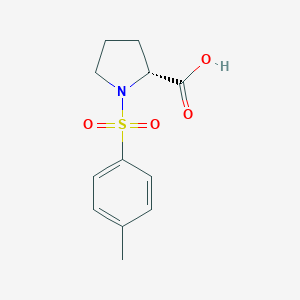
N-苯基甘氨酸
描述
N-Phenylglycine is an organic compound with the formula C6H5NHCH2CO2H . This white solid is known as the industrial precursor to indigo dye . It is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl .
Synthesis Analysis
N-Phenylglycine is prepared by the Strecker reaction involving the reaction of formaldehyde, hydrogen cyanide, and aniline . The resulting amino nitrile is hydrolyzed to give the carboxylic acid .Molecular Structure Analysis
The molecular formula of N-Phenylglycine is C8H9NO2 . Its average mass is 151.163 Da and its monoisotopic mass is 151.063324 Da .Chemical Reactions Analysis
N-Phenylglycine has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization . Several glycine derivatives with closed carboxyl groups as co-initiators could compete or even work better than N-Phenylglycine in initiating photopolymerization in the presence of camphorquinone .Physical And Chemical Properties Analysis
N-Phenylglycine has a density of 1.3±0.1 g/cm3, a boiling point of 359.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 63.8±3.0 kJ/mol and its flash point is 170.9±23.2 °C . It has a molar refractivity of 42.1±0.3 cm3 .科学研究应用
光聚合引发剂
N-苯基甘氨酸 (NPG) 作为自由基光聚合过程中高效的生物相容性共引发剂而被广泛认可。 它在光照下引发聚合的能力使其成为开发牙科材料、涂料和粘合剂的宝贵化合物 .
高性能光引发体系
与 3-羟基黄酮等其他化合物结合,NPG 有助于形成高性能光引发体系,这些体系对于 3D 打印和光复合材料的合成至关重要。 这些体系对于在增材制造技术中实现所需的加速度和分辨率至关重要 .
作用机制
Based on the mechanism of action, antifungal peptides are divided into cell membrane- and intracellular-targeting peptides . The purification and identification of novel antifungal peptides have always been of interest in the current era of innovative therapies and management of human fungal pathogens .
安全和危害
When handling N-Phenylglycine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep the container tightly closed in a dry and well-ventilated place .
未来方向
N-Phenylglycine has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization . Apart from that, very few amino acid co-initiators have been proposed to exhibit the comparable ability with N-Phenylglycine . Unlike N-Phenylglycine with a free carboxyl group, several glycine derivatives with closed carboxyl groups as co-initiators could compete or even work better than N-Phenylglycine in initiating photopolymerization in the presence of camphorquinone . This indicates the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .
生化分析
. .
Biochemical Properties
N-Phenylglycine has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization . It interacts with camphorquinone, a type of quinone, to initiate photopolymerization .
Cellular Effects
The effects of N-Phenylglycine on cells are primarily observed in its role as a co-initiator in photopolymerization. This process is crucial in the formation of photo-cured hydrogels, which are three-dimensional polymer networks formed by photopolymerization . These hydrogels have good biocompatibility and are superior to UV counterparts, making them especially useful for the preparation of hydrogels loaded with cells .
Molecular Mechanism
N-Phenylglycine undergoes a photo-induced electron transfer pathway for radical generation. It undergoes decarboxylation to produce radical species . These radicals then participate in the photopolymerization process, leading to the formation of polymers .
Temporal Effects in Laboratory Settings
The effects of N-Phenylglycine over time in laboratory settings are primarily observed in its role in photopolymerization. The stability and long-term effects of N-Phenylglycine are dependent on the stability of the polymers it helps form .
属性
IUPAC Name |
2-anilinoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKSPKHJBVJUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10265-69-7 (hydrochloride salt), 19525-59-8 (potassium salt) | |
| Record name | N-Phenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047016 | |
| Record name | N-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103-01-5 | |
| Record name | N-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YJW036TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)







